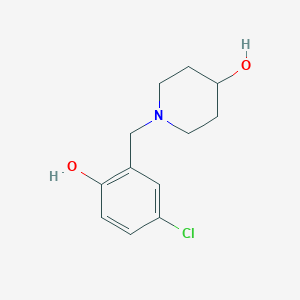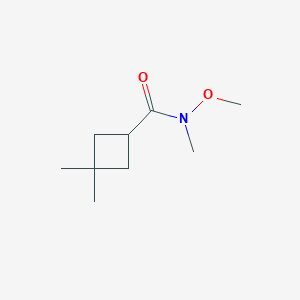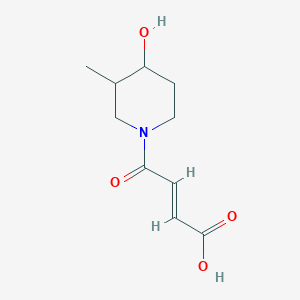
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Congenital Hyperinsulinism Treatment
This compound has been identified as a potent and selective SST5 agonist , which is significant in the treatment of congenital hyperinsulinism . SST5 receptor activation inhibits insulin secretion from pancreatic β-cells, and an orally available nonpeptide selective SST5 agonist derived from this compound could manage blood glucose levels in patients to avoid severe hypoglycemia.
Medicinal Chemistry
The pyrrolidine ring, a part of this compound’s structure, is widely used in medicinal chemistry due to its versatility and ability to enhance stereochemistry and three-dimensional coverage . This compound can be used to design new molecules with various biological profiles, aiding in the development of treatments for different diseases.
Biological Activity Enhancement
The compound’s pyrrolidine ring contributes to the exploration of pharmacophore space and increases the potential for bioactive molecule development . Its structure allows for the creation of novel compounds with target selectivity, which is crucial in drug discovery.
Anti-Inflammatory Applications
Derivatives of pyrrolidine have shown to inhibit COX-2, an enzyme responsible for inflammation and pain . The compound’s framework can be utilized to synthesize new derivatives that could serve as potent anti-inflammatory agents.
Enantioselective Binding
Due to the stereogenicity of the pyrrolidine ring’s carbons, different stereoisomers of this compound can lead to varied biological profiles . This feature is particularly useful in designing drug candidates that require enantioselective protein binding.
Pharmacokinetic Profile Improvement
The compound has demonstrated good pharmacokinetic profiles in preclinical evaluations, suggesting its potential for further development into therapeutic agents . Its favorable pharmacokinetics can be leveraged to improve the efficacy and safety of new drugs.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(5-fluoropyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O/c11-8-3-7(4-13-5-8)10(15)14-2-1-9(12)6-14/h3-5,9H,1-2,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJYSJHJIDBGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(5-fluoropyridin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



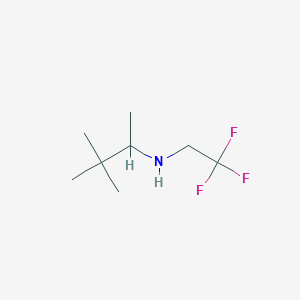
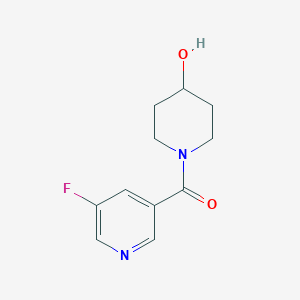
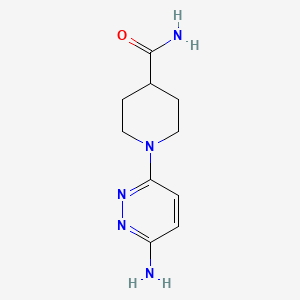
![[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]methanol](/img/structure/B1488389.png)

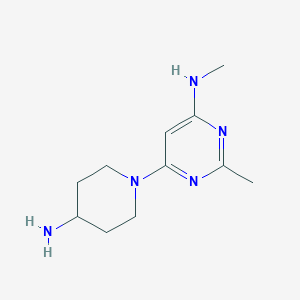
![(3,3-Dimethylbutan-2-yl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1488395.png)

![1-[(Octylamino)methyl]cyclobutan-1-ol](/img/structure/B1488397.png)
